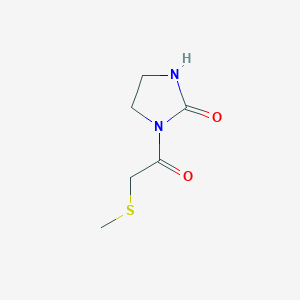
1-(2-Methylsulfanylacetyl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Methylsulfanylacetyl)imidazolidin-2-one” is a chemical compound with the CAS Number: 1852160-74-7 . It has a molecular weight of 174.22 . The IUPAC name for this compound is 1-(2-(methylthio)acetyl)imidazolidin-2-one .
Synthesis Analysis
The synthesis of imidazolidin-2-ones has been a subject of research for many years. A common approach involves the acid-catalyzed reaction of ureas with aromatic and heterocyclic nucleophiles . This method allows for the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10N2O2S/c1-11-4-5(9)8-3-2-7-6(8)10/h2-4H2,1H3,(H,7,10) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The formation of imidazolidin-2-ones from 1,2-diamines and CO2 has been achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties were not found in the retrieved papers.科学的研究の応用
Stereoselectivity in Synthesis
The compound has been involved in studies highlighting its role in stereoselective synthesis. For instance, Ferraz et al. (2007) discuss the unexpected stereoselectivity observed in the formation of imidazolidin-4-ones, a related class, during the reaction of alpha-aminoamide derivatives with substituted benzaldehydes, emphasizing the significance of intramolecular hydrogen bonds in the process (Ferraz, Gomes, Oliveira, Moreira, & Gomes, 2007).
Corrosion Inhibition
Research by Cruz et al. (2004) evaluates the electrochemical behavior of imidazolidine derivatives as corrosion inhibitors, illustrating how their structural elements contribute to efficiency in preventing metal degradation in acidic media (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Catalysis
Zhang et al. (2009) explored the gold(I)-catalyzed intermolecular hydroamination of ethylene and 1-alkenes using cyclic ureas, including derivatives of imidazolidin-2-one, demonstrating the compound's utility in catalysis to achieve high yields and regioselectivity in the synthesis of organic compounds (Zhang, Lee, & Widenhoefer, 2009).
Antimycotic and Antihypertensive Agents
The compound's derivatives have shown potential in medicinal chemistry, such as in the synthesis of novel benzazole derivatives bearing a (imidazolidin-2-yl)imino moiety, which exhibit selective ligand properties for alpha 2-adrenoceptors. This suggests applications in developing new medical treatments for conditions like hypertension (Sa̧czewski, Kornicka, Rybczyńska, Hudson, Miao, Gdaniec, Boblewski, & Lehmann, 2008).
Material Science and Drug Development
In the field of drug development and material science, the compound's derivatives have been utilized for their unique properties. Goyal et al. (2016) demonstrate the use of imidazolidin-2-one as a chiral auxiliary in asymmetric synthesis, highlighting its application in the development of pharmaceuticals such as ezetimibe (Goyal, Thakur, Sharma, Gangar, Patel, & Nair, 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-methylsulfanylacetyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-11-4-5(9)8-3-2-7-6(8)10/h2-4H2,1H3,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZXSPIWQBRANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1852160-74-7 |
Source


|
| Record name | 1-[2-(methylsulfanyl)acetyl]imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

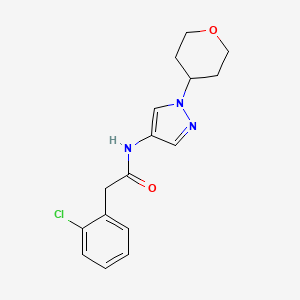
![3-[2-(allylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2886754.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2886755.png)

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2886761.png)
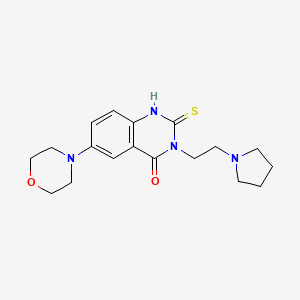
![1-Ethyl-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2886764.png)

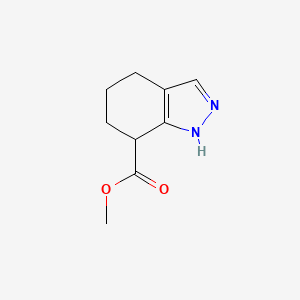

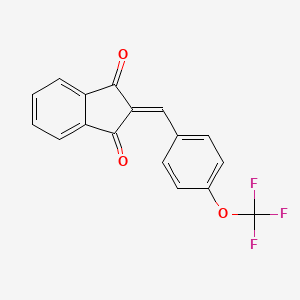

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2886774.png)
![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid](/img/structure/B2886775.png)